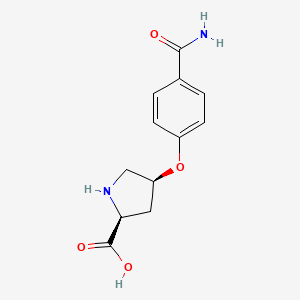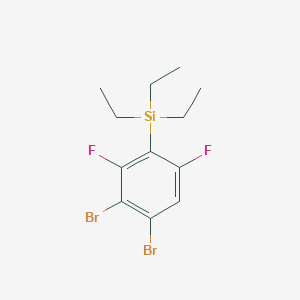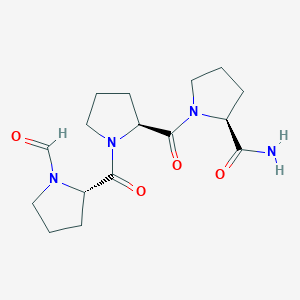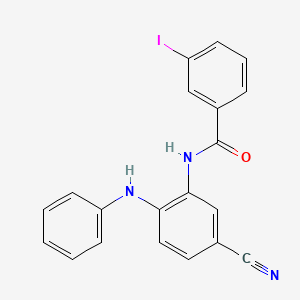
Ethyl 6-methylquinazoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methylquinazoline-1(2H)-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Ethyl 6-methylquinazoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
科学的研究の応用
Ethyl 6-methylquinazoline-1(2H)-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 6-methylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
類似化合物との比較
Similar Compounds
Quinoxaline: Another diazanaphthalene with similar structural features but different biological activities.
Cinnoline: A benzodiazine isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the methyl substitution on the quinazoline ring enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
919769-95-2 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
ethyl 6-methyl-2H-quinazoline-1-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)14-8-13-7-10-6-9(2)4-5-11(10)14/h4-7H,3,8H2,1-2H3 |
InChIキー |
KBLZIADXQWIXJH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CN=CC2=C1C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


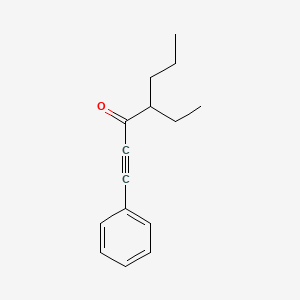
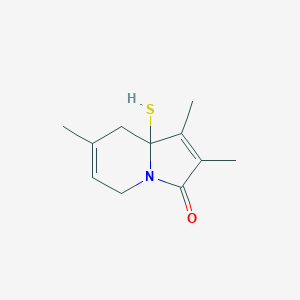
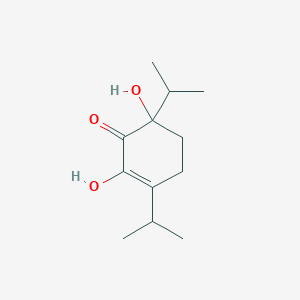
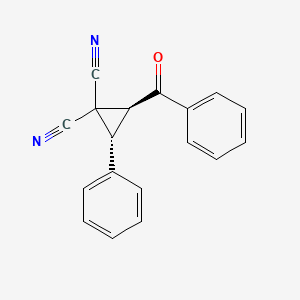
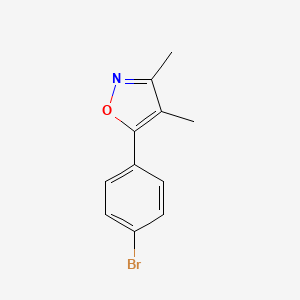
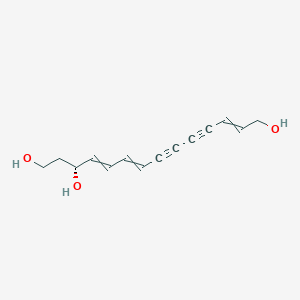

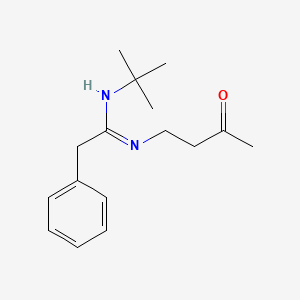
![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
